3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole is an organic compound classified under the oxadiazole family, which consists of heterocyclic compounds containing an oxygen and two nitrogen atoms within a five-membered ring. This specific compound is characterized by a bromine atom at the 3-position and a 4-fluorophenyl group at the 5-position of the oxadiazole ring. Oxadiazoles are known for their diverse biological activities, making them significant in medicinal chemistry and materials science.
The compound's chemical structure can be represented by the identifier 1564477-82-2. It is synthesized through various chemical reactions involving precursors like 4-fluorobenzohydrazide, often using bromine and oxidizing agents to facilitate the cyclization necessary to form the oxadiazole ring.
3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole falls within the broader classification of heterocyclic compounds. It is particularly noted for its potential applications in drug development and as a material in organic electronics.
The synthesis of 3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves cyclization reactions. One common method includes:
In industrial settings, similar synthetic routes are adapted for larger-scale production, optimizing conditions for yield and purity. Continuous flow reactors may be utilized to achieve consistent production while considering environmental impacts.
The molecular formula for 3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole is C_8H_5BrF N_2 O. The structure features a five-membered ring with alternating nitrogen and carbon atoms, where the bromine and fluorine substituents are positioned to influence the compound's reactivity and stability.
Key structural data includes:
3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole can participate in several chemical reactions:
The substitution reactions are particularly notable due to the presence of the halogen atom, which enhances reactivity towards nucleophiles . These reactions can lead to diverse derivatives that may possess unique biological activities.
The mechanism of action for 3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole varies based on its application:
3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole exhibits several physical properties:
Key chemical properties include:
Relevant analyses indicate that the compound's stability can be attributed to its unique electronic configuration influenced by the bromine and fluorine substituents .
3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole has several notable applications:
This compound exemplifies the versatility of oxadiazoles in both scientific research and practical applications across various fields.
The 1,2,4-oxadiazole heterocycle has evolved from a chemical curiosity first synthesized by Tiemann and Krüger in 1884 into a cornerstone of modern medicinal chemistry. Its significance stems from unique bioisosteric properties, functioning as a metabolically stable mimic of ester and amide functionalities while retaining hydrogen-bonding capabilities critical for target engagement [1] [8]. This five-membered ring (containing one oxygen and two nitrogen atoms) demonstrates exceptional hydrolytic stability under physiological conditions, addressing the rapid degradation often observed with traditional carboxylic acid derivatives. Its capacity to resist enzymatic and acidic hydrolysis makes it particularly valuable for optimizing pharmacokinetic profiles of drug candidates [1].
Table 1: Bioisosteric Equivalence of 1,2,4-Oxadiazole
Functional Group | Bond Angle (°) | Dipole Moment (D) | Hydrolytic Stability |
---|---|---|---|
Ester (R-COO-R') | 120° | 1.5-1.9 | Low |
Amide (R-CONH-R') | 120° | 3.0-3.5 | Moderate |
1,2,4-Oxadiazole | 105-110° | 2.8-3.2 | High |
The bioisosteric utility is exemplified in FDA-approved drugs:
Naturally occurring 1,2,4-oxadiazoles like quisqualic acid (from Quisqualis indica seeds) and phidianidines (from marine mollusk Phidiana militaris) further validate the biological relevance of this scaffold. Phidianidine A and B exhibit cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and modulate protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4, highlighting the pharmacophoric versatility of the core structure [1]. Synthetic methodologies have advanced significantly since the original Tiemann-Krüger approach, with modern techniques like microwave-assisted cyclization enabling efficient construction of 3,5-disubstituted derivatives in high yields (76-90%) under environmentally benign conditions [3].
Halogenation, particularly bromination and fluorination, strategically manipulates the electronic and steric properties of 1,2,4-oxadiazoles to enhance drug-target interactions. The electronegativity of halogens (F: 3.98, Br: 2.96 Pauling scale) induces dipole moments that strengthen binding through halogen bonding with carbonyl groups or π-systems in biological targets [7] [8]. Bromine's large atomic radius (115 pm) creates significant steric perturbation, while fluorine's compact size (72 pm) and high electronegativity optimize electronic effects without steric hindrance. These properties make 3-bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole a particularly strategic hybrid, combining the electron-withdrawing effects of both halogens.
Table 2: Impact of Halogen Substitution on Oxadiazole Bioactivity
Compound Structure | Biological Target | Key Activity | Effect of Halogen |
---|---|---|---|
3-Bromo-5-aryl-1,2,4-oxadiazole | Dengue NS5 polymerase | IC₅₀ = 2.2 μM (DENV-2 RdRp) | Bromine enables halogen bonding with Trp795 |
5-(4-Fluorophenyl)-3-substituted | FXR nuclear receptor | IC₅₀ = 4.4-8.4 μM (antagonism) | Fluorine enhances membrane permeability (LogD 3.9-4.4) |
3-(4-Bromophenyl)-5-aryl | ER stress response | Anticancer activity in NCI-60 panel | Bromine increases lipophilicity (ClogP +1.2) |
5-(Perfluorophenyl)-3-alkyl | PXR nuclear receptor | EC₅₀ = 6.4-7.5 μM (agonism) | Fluorine augments electron deficiency of ring |
In antileishmanial research, fluorinated oxadiazole Ox1 demonstrated exceptional selectivity against Leishmania infantum (selectivity indices: 18.7 promastigotes, 61.7 amastigotes) by targeting mitochondrial function and CYP51 enzyme, with the fluorine atom enhancing both passive diffusion and target affinity [3]. Brominated derivatives show pronounced activity in antiviral applications, where 3-bromo-5-(thiophen-2-yl)ethenyl-1,2,4-oxadiazole inhibits Dengue virus NS5 polymerase (IC₅₀ 2.2 μM) through halogen bonding with Trp795 in the active site [8].
The strategic placement of halogens significantly alters physicochemical parameters:
These properties enable halogenated oxadiazoles to access challenging pharmacological targets. In cancer therapeutics, brominated derivative EMD37 induces endoplasmic reticulum stress and oncoprotein degradation in triple-negative breast cancer and EGFR TKI-resistant NSCLC models, with bromine facilitating proteasome interactions [7]. Dual FXR antagonists/PXR agonists like compound 11 (4.4 μM FXR IC₅₀, 7.5 μM PXR EC₅₀) exploit fluorine's electronic effects to achieve balanced nuclear receptor modulation for inflammatory disorders [9].